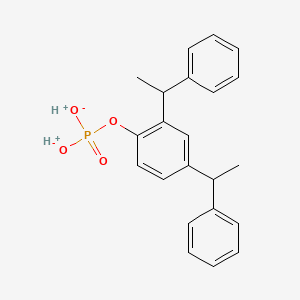
N-Cyclohexyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyloctanamide is an organic compound with the molecular formula C14H27NO. It is a member of the amide family, characterized by the presence of a cyclohexyl group attached to an octanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the isolation of high-purity this compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyloctanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
N-Cyclohexyloctanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of N-Cyclohexyloctanamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Phenyldodecanamide: Another amide with a longer alkyl chain.
N-Cyclohexylacetamide: A similar compound with a shorter alkyl chain.
Uniqueness
N-Cyclohexyloctanamide is unique due to its specific cyclohexyl and octanamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
42577-04-8 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-cyclohexyloctanamide |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-9-12-14(16)15-13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H,15,16) |
InChI Key |
RHOCTPBIKTXDST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


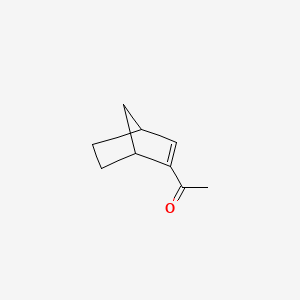
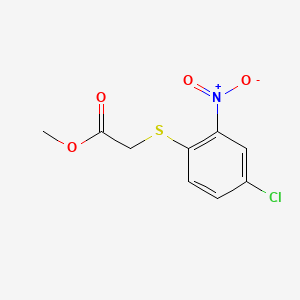

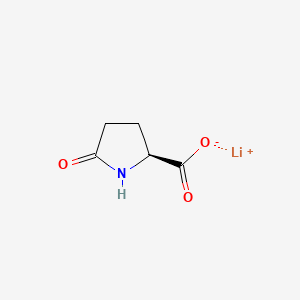
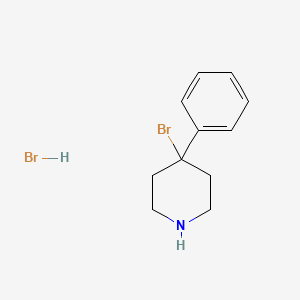
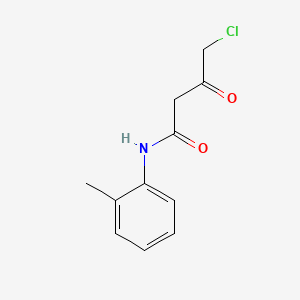
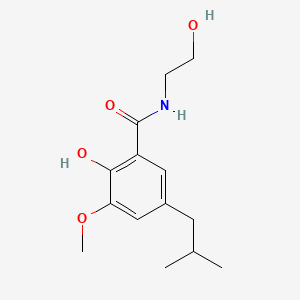
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

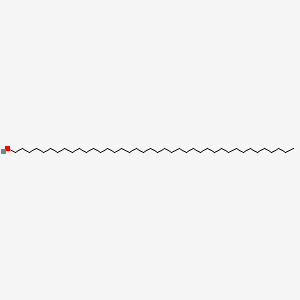
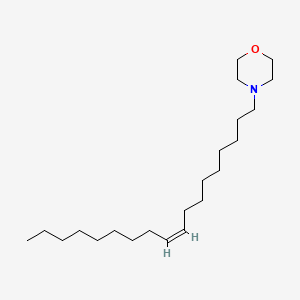
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)

